molecular formula C25H24N2O8S B2909919 methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 893789-41-8

methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

Cat. No.: B2909919
CAS No.: 893789-41-8
M. Wt: 512.53
InChI Key: UDQGGRZQOMXGRW-UHFFFAOYSA-N
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Description

Methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a complex heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine ring fused with a benzene moiety. Key structural elements include:

  • A 1,2,4-thiadiazine core with a sulfone group (1,1-dioxido) and a ketone (3-oxo) at position 2.
  • A 3,5-dimethoxyphenyl substituent at position 2 of the thiadiazine ring.
  • A 4-methoxybenzoate group linked via a methylene bridge at position 4 of the thiadiazine ring.

For instance, sulfonylurea herbicides (e.g., metsulfuron-methyl) share methoxybenzoate and heterocyclic motifs linked to herbicidal activity . Similarly, benzo-fused heterocycles, such as benzoxazinones, are often explored for their synthetic versatility and bioactivity .

Properties

IUPAC Name

methyl 3-[[2-(3,5-dimethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O8S/c1-32-19-12-18(13-20(14-19)33-2)27-25(29)26(21-7-5-6-8-23(21)36(27,30)31)15-17-11-16(24(28)35-4)9-10-22(17)34-3/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQGGRZQOMXGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate (CAS Number: 893789-41-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H24N2O8S
  • Molecular Weight : 512.5 g/mol

The primary biological targets of this compound include:

  • EGFR (Epidermal Growth Factor Receptor)
  • BRAF V600E (a mutant form of BRAF involved in cell signaling)
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

The compound inhibits these targets, affecting key biochemical pathways such as:

  • EGFR signaling pathway
  • MAPK pathway (via BRAF V600E)
  • VEGF signaling pathway

These interactions lead to decreased cell proliferation and angiogenesis, making it a candidate for cancer therapy .

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Anticancer Properties

Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. The inhibition of EGFR and VEGFR pathways is particularly noteworthy, as these pathways are critical in cancer progression and metastasis .

Antimicrobial Activity

Preliminary evaluations indicate moderate antimicrobial activity against specific bacterial strains. The compound's ability to disrupt microbial cell functions may be linked to its structural features .

Case Studies

  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in the viability of breast and lung cancer cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity .
  • Animal Models : In vivo studies using mouse models of cancer showed that administration of the compound led to reduced tumor sizes compared to control groups. These studies suggest a promising therapeutic potential for further development .

Data Tables

Biological ActivityTargetEffect
AnticancerEGFRInhibition of cell proliferation
AnticancerVEGFR-2Reduced angiogenesis
AntimicrobialVarious bacterial strainsModerate inhibition

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target’s benzothiadiazine sulfone core is bulkier and more oxidized than the 1,3,4-thiadiazole in or the benzoxazinone in . This may influence solubility, stability, and binding affinity. Sulfonylureas like metsulfuron-methyl utilize a triazine-sulfonylurea bridge for herbicidal activity, whereas the target lacks this motif .

Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound could enhance π-π stacking interactions compared to the phenylcarbamoyl group in .

Notes

Data Limitations : Direct comparative data for the target compound are absent in the evidence. Inferences are drawn from structural analogs, necessitating experimental validation.

Mechanistic Hypotheses : The methoxybenzoate group may confer herbicidal activity akin to sulfonylureas, but the unique benzothiadiazine core likely alters target specificity.

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